molecular formula C11H18O2 B12765685 3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid CAS No. 95685-38-4

3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid

Cat. No.: B12765685
CAS No.: 95685-38-4
M. Wt: 182.26 g/mol
InChI Key: ITPRTGNCXNGJRW-UHFFFAOYSA-N
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Description

3-Ethylbicyclo(321)octane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones, which allows for the formation of the bicyclo[3.2.1]octane framework . Another method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or alkenes to alkanes.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br2) and alkyl halides (e.g., CH3I).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid is unique due to its specific ethyl substitution at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other bicyclo[3.2.1]octane derivatives and can lead to different chemical and biological properties.

Properties

CAS No.

95685-38-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-ethylbicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-2-11(10(12)13)6-8-3-4-9(5-8)7-11/h8-9H,2-7H2,1H3,(H,12,13)

InChI Key

ITPRTGNCXNGJRW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CCC(C2)C1)C(=O)O

Origin of Product

United States

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